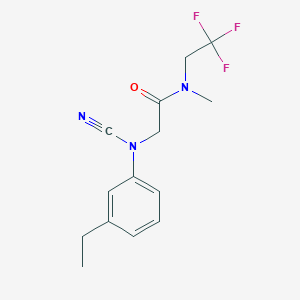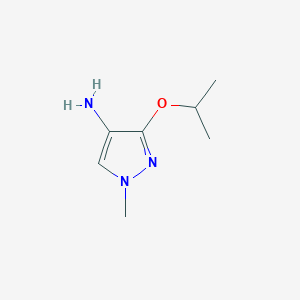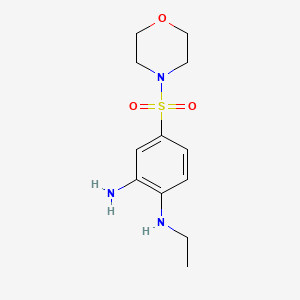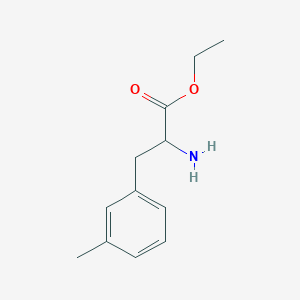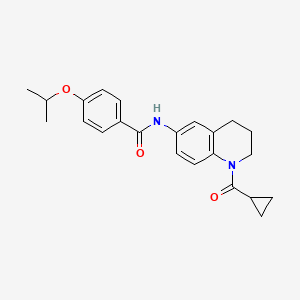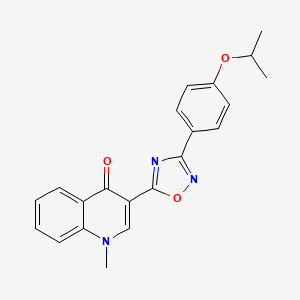
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds structurally related to "3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one" have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione showed potent activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains Aspergillus niger and Candida albicans, indicating their potential as antimicrobial agents (Sirgamalla & Boda, 2019). Similarly, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated, demonstrating significant antimicrobial and antioxidant activities, highlighting the chemical framework's utility in developing new therapeutic agents (Verma, 2018).
Thermo-Physical Characterization
The thermo-physical properties of 1,3,4-oxadiazole derivatives have been systematically characterized, providing valuable insights into how structural modifications affect various thermodynamic parameters. These studies are crucial for understanding the solvation dynamics and molecular interactions of these compounds, which could inform their application in material science and chemical engineering (Godhani et al., 2013).
Antioxidant Properties in Lubricating Grease
Research has also focused on the synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants in lubricating grease. These studies underscore the potential of such compounds to enhance the oxidative stability of lubricants, which is critical for the performance and longevity of mechanical systems (Hussein et al., 2016).
Corrosion Inhibition
Quinazolinone derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds demonstrate significant inhibition efficiencies, suggesting their application in protecting metal surfaces against corrosion, which is of considerable interest in industrial settings (Errahmany et al., 2020).
Chemosensors for Ion Detection
Derivatives of 1,8-naphthalimide, structurally related to the compound , have been developed as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These findings highlight the compound's potential application in environmental monitoring and analytical chemistry (Zhang et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-13(2)26-15-10-8-14(9-11-15)20-22-21(27-23-20)17-12-24(3)18-7-5-4-6-16(18)19(17)25/h4-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFACUQCDAOPYCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
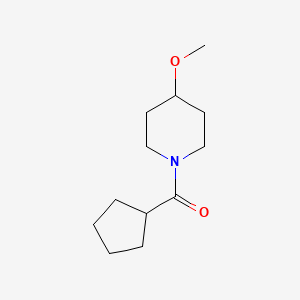
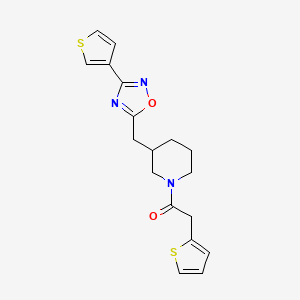
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2371695.png)
![3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371697.png)
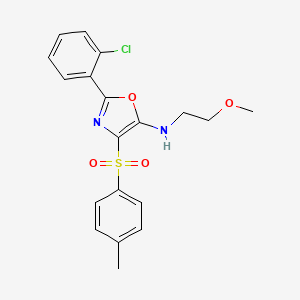

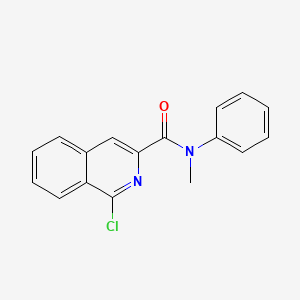
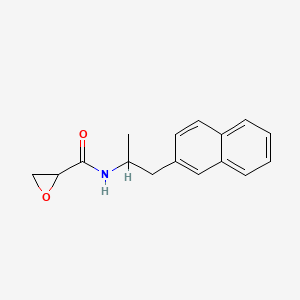
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)
